5-Hexynenitrile

描述

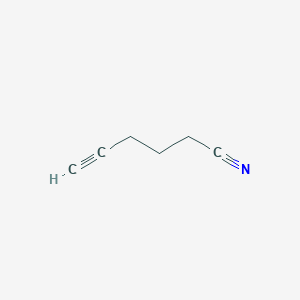

Structure

3D Structure

属性

IUPAC Name |

hex-5-ynenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N/c1-2-3-4-5-6-7/h1H,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZYKFLLRVPPISG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164187 | |

| Record name | 5-Hexynenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14918-21-9 | |

| Record name | 5-Hexynenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14918-21-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Hexynenitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014918219 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hexynenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hexynenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.086 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Hexynenitrile (CAS 14918-21-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, reactivity, and applications of 5-Hexynenitrile (CAS: 14918-21-9), a valuable bifunctional molecule in organic synthesis. Its terminal alkyne and nitrile functionalities make it a versatile building block for the construction of complex nitrogen-containing heterocyclic compounds and other advanced molecular architectures.

Core Physicochemical and Spectroscopic Properties

This compound is a clear, colorless to amber liquid under standard conditions.[1][2] Its key physical and chemical properties are summarized in the tables below, providing a foundational dataset for experimental design and evaluation.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 14918-21-9 | [1][2][3][4] |

| Molecular Formula | C₆H₇N | [1][2][3][4][5] |

| Molecular Weight | 93.13 g/mol | [3][4][5][6] |

| Boiling Point | 115-117 °C (lit.) | [1][2][3] |

| Density | 0.889 g/mL at 25 °C (lit.) | [1][2][3] |

| Refractive Index (n20/D) | 1.44 (lit.) | [1][2][3] |

| Flash Point | 42 °C (107.6 °F) - closed cup | |

| Solubility | Miscible with water.[1][2] Soluble in organic solvents.[7] | |

| Storage Temperature | 2-8°C | [1][2][3] |

Spectroscopic Data Summary

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information is available from various sources.

| Spectrum Type | Availability | Source |

| ¹H NMR | Available | [4] |

| ¹³C NMR | Available | [4] |

| ATR-IR / FTIR | Available | [4] |

Reactivity and Synthetic Applications

This compound's utility in organic synthesis stems from the orthogonal reactivity of its two functional groups: the terminal alkyne and the nitrile.

-

Alkyne Group Reactivity: The terminal alkyne can participate in a wide range of reactions, including metal-catalyzed cross-couplings (e.g., Sonogashira), 'click' chemistry (e.g., Copper(I)-catalyzed Azide-Alkyne Cycloaddition - CuAAC), and cycloaddition reactions.

-

Nitrile Group Reactivity: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in nucleophilic additions to form various heterocycles.

A significant application of this compound is in the synthesis of substituted bipyridines. It has been used in Cobalt(I)-catalyzed [2+2+2] cycloadditions with 1,3-diynes to produce annelated symmetric and asymmetric 3,3′-disubstituted 2,2′-bipyridines.[2][3] This transformation highlights its role in constructing complex heterocyclic scaffolds relevant to materials science and medicinal chemistry.

Cobalt-catalyzed synthesis of bipyridines.

Experimental Protocols

While specific experimental parameters should be optimized for each unique reaction, a general methodology for the cobalt-catalyzed cycloaddition is outlined below.

Objective: To synthesize a 3,3'-disubstituted 2,2'-bipyridine (B1663995) via a [2+2+2] cycloaddition reaction.

Materials:

-

This compound (CAS 14918-21-9)

-

A suitable 1,3-diyne

-

Cobalt(I) catalyst (e.g., CoBr(PPh₃)₃)

-

Reducing agent (e.g., Zn dust)

-

Anhydrous solvent (e.g., THF or Acetonitrile)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

Methodology:

-

Preparation: All glassware should be oven-dried and cooled under an inert atmosphere (e.g., Argon or Nitrogen). The solvent must be anhydrous.

-

Catalyst Activation (if necessary): The Cobalt(I) catalytic species is often generated in situ. This may involve the reduction of a Co(II) or Co(III) precursor in the presence of the desired ligands.

-

Reaction Setup: To a reaction vessel under an inert atmosphere, add the 1,3-diyne and the anhydrous solvent.

-

Addition of Reagents: Add the Cobalt(I) catalyst to the solution. Subsequently, add this compound, typically via syringe, over a defined period.

-

Reaction Conditions: The reaction mixture is stirred at a specific temperature (ranging from room temperature to reflux) for a period determined by reaction monitoring (e.g., TLC or GC-MS).

-

Workup: Upon completion, the reaction is quenched (e.g., with water or a mild acid). The product is extracted into an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). The organic layers are combined, washed (e.g., with brine), dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and filtered.

-

Purification: The solvent is removed in vacuo, and the crude product is purified, typically by column chromatography on silica (B1680970) gel, to yield the desired 3,3'-disubstituted 2,2'-bipyridine.

-

Characterization: The final product structure and purity are confirmed using analytical techniques such as NMR (¹H, ¹³C), Mass Spectrometry, and IR spectroscopy.

General experimental workflow for cycloaddition.

Safety and Handling

This compound is a flammable liquid and vapor and is harmful if swallowed, in contact with skin, or if inhaled.[4][5] It is also known to cause skin and serious eye irritation and may cause respiratory irritation.[4][5]

Hazard and Precautionary Statements:

-

Hazard Statements: H226 (Flammable liquid and vapor), H302+H312+H332 (Harmful if swallowed, in contact with skin or if inhaled), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]

-

Precautionary Statements: P210 (Keep away from heat/sparks/open flames/hot surfaces), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P304+P340+P312 (IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Use of safety glasses with side-shields or chemical goggles is recommended.

-

Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

-

Respiratory Protection: Use a NIOSH-approved respirator with an appropriate cartridge for organic vapors if exposure limits are exceeded or irritation is experienced.

-

General Hygiene: Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday.

Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3] Keep away from sources of ignition.[5]

References

- 1. chembk.com [chembk.com]

- 2. 5-CYANO-1-PENTYNE | 14918-21-9 [chemicalbook.com]

- 3. 己炔腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound | C6H7N | CID 139852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. This compound (CAS 14918-21-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. CAS 5048-19-1: 5-Hexenenitrile | CymitQuimica [cymitquimica.com]

An In-depth Technical Guide to 5-Hexynenitrile: Molecular Structure, Weight, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, molecular weight, and key physicochemical properties of 5-Hexynenitrile. It includes a summary of its known applications and outlines generalized experimental protocols for its synthesis and characterization by modern analytical techniques. This document is intended to serve as a valuable resource for researchers and professionals in the fields of organic chemistry, medicinal chemistry, and materials science who are interested in the utilization of this versatile nitrile compound.

Molecular Structure and Properties

This compound, also known by its IUPAC name hex-5-ynenitrile, is a bifunctional organic molecule containing both a terminal alkyne and a nitrile functional group.[1][2] This unique combination of reactive sites makes it a valuable building block in organic synthesis.

The molecular structure of this compound consists of a six-carbon chain. A triple bond is located between the fifth and sixth carbon atoms (C-5 and C-6), and a nitrile group (-C≡N) is attached to the first carbon atom (C-1).

Molecular Formula: C₆H₇N[1][2]

Molecular Weight: 93.13 g/mol [1]

The presence of both the alkyne and nitrile groups allows for a wide range of chemical transformations. The terminal alkyne can participate in reactions such as deprotonation, coupling reactions (e.g., Sonogashira coupling), and cycloadditions. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in the formation of various nitrogen-containing heterocycles.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference(s) |

| IUPAC Name | hex-5-ynenitrile | [1] |

| CAS Number | 14918-21-9 | [1] |

| Linear Formula | HC≡C(CH₂)₃CN | [2] |

| Molecular Formula | C₆H₇N | [1][2] |

| Molecular Weight | 93.13 g/mol | [1] |

| Appearance | Liquid | [2] |

| Boiling Point | 115-117 °C | [2] |

| Density | 0.889 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.44 | [2] |

Synthesis and Characterization Workflow

The general workflow for obtaining and verifying the structure of this compound involves a synthetic step followed by purification and comprehensive spectroscopic characterization.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis and characterization of this compound. These are representative methods and may require optimization based on specific laboratory conditions and desired purity.

Synthesis of this compound

A plausible synthetic route to this compound involves the nucleophilic substitution of a suitable haloalkyne with a cyanide salt.

Reaction:

Materials:

-

Sodium cyanide (NaCN)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-bromo-1-pentyne in DMSO.

-

Add sodium cyanide to the solution.

-

Heat the reaction mixture at a specified temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer with diethyl ether (3 x volumes).

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization Methods

NMR spectroscopy is a powerful tool for the structural elucidation of this compound. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule.

¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve a small amount of purified this compound in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz).

-

Expected Signals:

-

A triplet for the acetylenic proton (~2.0 ppm).

-

A triplet for the methylene (B1212753) protons adjacent to the nitrile group (~2.4 ppm).

-

Multiplets for the other methylene protons in the aliphatic chain.

-

¹³C NMR Spectroscopy:

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Data Acquisition: Acquire the ¹³C NMR spectrum on the same spectrometer.

-

Expected Signals:

-

A signal for the nitrile carbon (~119 ppm).

-

Signals for the two acetylenic carbons (~69 ppm and ~83 ppm).

-

Signals for the methylene carbons in the aliphatic chain.

-

GC-MS is used to determine the purity of the synthesized compound and to confirm its molecular weight.

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or diethyl ether).

-

GC Separation: Inject the sample into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar column). The temperature program should be optimized to achieve good separation.

-

MS Detection: The eluting compounds are introduced into a mass spectrometer. Mass spectra are recorded, typically using electron ionization (EI).

-

Data Analysis: The retention time from the gas chromatogram indicates the purity. The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of this compound (m/z = 93.13). The fragmentation pattern can also be analyzed to further confirm the structure.

IR spectroscopy is used to identify the characteristic functional groups present in this compound.

-

Sample Preparation: The IR spectrum can be obtained from a neat liquid sample placed between two salt plates (e.g., NaCl or KBr) or by using an attenuated total reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

-

Expected Absorption Bands:

-

A sharp, strong absorption band around 3300 cm⁻¹ corresponding to the ≡C-H stretch of the terminal alkyne.

-

A sharp, medium intensity absorption band around 2250 cm⁻¹ corresponding to the C≡N stretch of the nitrile group.

-

A weak absorption band around 2120 cm⁻¹ corresponding to the C≡C stretch of the alkyne.

-

Absorption bands in the 2800-3000 cm⁻¹ region corresponding to the C-H stretches of the methylene groups.

-

Applications

This compound is a valuable intermediate in organic synthesis. For example, it has been used in the cobalt(I)-catalyzed [2+2+2] cycloaddition with 1,3-diynes for the synthesis of annelated symmetric and asymmetric 3,3′-disubstituted 2,2′-bipyridines. This highlights its utility in the construction of complex heterocyclic frameworks that are of interest in coordination chemistry and materials science.

Conclusion

This compound is a versatile chemical building block with a well-defined molecular structure and molecular weight. Its bifunctional nature allows for a diverse range of chemical transformations, making it a valuable tool for synthetic chemists. The analytical techniques of NMR, GC-MS, and IR spectroscopy are essential for its unambiguous characterization and purity assessment. This guide provides a foundational understanding of this compound for researchers and professionals engaged in chemical synthesis and drug development.

References

An In-depth Technical Guide to the Synthesis of 5-Hexynenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a primary synthetic pathway for 5-hexynenitrile, a valuable building block in organic synthesis. The core of this synthesis involves a two-step process commencing from the readily accessible starting material, 4-pentyn-1-ol. This guide details the necessary experimental protocols, presents quantitative data in a clear format, and includes visualizations to elucidate the reaction pathway and workflow.

Synthesis Pathway Overview

The most common and efficient synthesis of this compound is achieved through a two-step sequence starting from 4-pentyn-1-ol. This pathway involves the conversion of the hydroxyl group of the starting alcohol into a better leaving group, typically a tosylate, followed by a nucleophilic substitution with a cyanide salt.

The overall transformation can be summarized as follows:

Tetrahydrofurfuryl chloride + 2 NaNH₂ → HC≡C(CH₂)₃OH + 2 NaCl + NH₃

HC≡C(CH₂)₃OH + TsCl --(Pyridine)--> HC≡C(CH₂)₃OTs + Pyridine·HCl

HC≡C(CH₂)₃OTs + NaCN --(DMSO)--> HC≡C(CH₂)₃CN + NaOTs

Caption: A step-by-step workflow for the synthesis of this compound.

Characterization of this compound

The final product should be characterized to confirm its identity and purity. The following are key analytical data for this compound.

| Technique | Expected Data |

| ¹H NMR (CDCl₃) | δ ~2.5 (t, 2H), ~2.2 (m, 2H), ~1.9 (t, 1H), ~1.8 (m, 2H) ppm |

| ¹³C NMR (CDCl₃) | δ ~118, 83, 69, 25, 17, 16 ppm |

| IR (neat) | ν ~3300 (≡C-H), ~2250 (C≡N), ~2120 (C≡C) cm⁻¹ |

| Mass Spec (EI) | m/z 93 (M⁺), 92, 66, 54 |

Safety Considerations

-

Sodium amide is highly reactive and pyrophoric. It reacts violently with water. Handle under an inert atmosphere.

-

Liquid ammonia is a corrosive and toxic gas. Work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

-

Sodium cyanide is extremely toxic if ingested or if it comes into contact with acids, as it releases hydrogen cyanide gas. Handle with extreme caution in a well-ventilated fume hood and wear appropriate PPE. Have a cyanide antidote kit readily available.

-

p-Toluenesulfonyl chloride is a lachrymator and is corrosive. Handle in a fume hood.

-

Pyridine is flammable, toxic, and has a strong, unpleasant odor. Work in a well-ventilated fume hood.

-

Dimethyl sulfoxide can increase the rate of skin absorption of other chemicals. Avoid skin contact.

-

All reactions should be performed in a well-ventilated fume hood, and appropriate PPE, including safety glasses, lab coat, and gloves, should be worn at all times.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Hexynenitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of 5-hexynenitrile. Due to the limited availability of experimentally recorded spectra in public databases, this document presents predicted spectral data based on established principles of NMR spectroscopy. It also includes comprehensive experimental protocols for acquiring such spectra and a visual representation of the molecule for clear spectral assignment.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of chemical shift values for similar functional groups and molecular fragments. The exact chemical shifts may vary depending on the solvent and experimental conditions.

Table 1: Predicted ¹H NMR Data for this compound in CDCl₃

| Labeled Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | 2.51 | t | 7.0 | 2H |

| H-3 | 1.85 | p | 7.0 | 2H |

| H-4 | 2.29 | td | 7.0, 2.7 | 2H |

| H-6 | 2.02 | t | 2.7 | 1H |

Abbreviations: t = triplet, p = pentet, td = triplet of doublets

Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃

| Labeled Carbon | Chemical Shift (δ, ppm) |

| C-1 (CN) | 119.0 |

| C-2 | 16.5 |

| C-3 | 24.0 |

| C-4 | 18.0 |

| C-5 (alkyne) | 82.5 |

| C-6 (alkyne) | 70.0 |

Molecular Structure and NMR Assignments

The following diagram illustrates the structure of this compound with protons and carbons labeled for correlation with the NMR data presented above.

Experimental Protocols

The following sections detail standardized methodologies for the acquisition of ¹H and ¹³C NMR spectra for small organic molecules such as this compound.

-

Sample Weighing : For a standard ¹H NMR spectrum, weigh 5-25 mg of this compound.[1] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended due to the lower natural abundance of the ¹³C isotope.[1][2]

-

Solvent Selection : Choose a suitable deuterated solvent in which the sample is soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds.[1]

-

Dissolution : Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial.[1][3] Ensure complete dissolution; gentle vortexing may be applied.

-

Transfer : Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[2] If any particulate matter is present, filter the solution through a small cotton plug in the pipette.[4]

-

Referencing : Although modern spectrometers can lock onto the deuterium (B1214612) signal of the solvent, an internal standard such as tetramethylsilane (B1202638) (TMS) can be added for precise chemical shift calibration (0 ppm).[1]

-

Instrument Setup : Place the NMR tube in the spectrometer. The instrument's probe should be tuned to the ¹H frequency.

-

Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized through an automated or manual shimming process to ensure sharp, symmetrical peaks.[5]

-

Acquisition Parameters :

-

Pulse Program : A standard single-pulse experiment (e.g., zg30 on Bruker instruments) is typically used.[5]

-

Spectral Width : A spectral width of 12-16 ppm is generally sufficient to cover the chemical shift range of most organic protons.[6]

-

Acquisition Time : An acquisition time of 2-4 seconds is standard.[5]

-

Relaxation Delay : A relaxation delay of 1-5 seconds between pulses ensures that all protons have fully relaxed, which is crucial for accurate signal integration.[5]

-

Number of Scans : For a sample of this concentration, 8 to 16 scans are usually adequate to achieve a good signal-to-noise ratio.[5]

-

-

Instrument Setup : The same sample can be used, but the spectrometer probe must be tuned to the ¹³C frequency.

-

Locking and Shimming : The locking and shimming procedure is the same as for ¹H NMR.

-

Acquisition Parameters :

-

Pulse Program : A standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker instruments) is commonly employed to simplify the spectrum to single lines for each unique carbon.[5]

-

Spectral Width : A wider spectral width of about 200-220 ppm is necessary for ¹³C NMR.[5]

-

Acquisition Time : An acquisition time of 1-2 seconds is typical.[5]

-

Relaxation Delay : A relaxation delay of 2-5 seconds is generally used.[5]

-

Number of Scans : Due to the low natural abundance of ¹³C (1.1%), a significantly larger number of scans (e.g., 1024 or more) is required to obtain a spectrum with an adequate signal-to-noise ratio.[5]

-

-

Fourier Transform : The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum using a Fourier transform.[5]

-

Phase and Baseline Correction : The spectrum is phase-corrected to ensure all peaks are in the positive absorptive mode. The baseline is then corrected to be flat.[5]

-

Referencing : The chemical shift axis is calibrated relative to the residual solvent peak or the internal standard (TMS at 0 ppm).[6]

-

Integration (¹H NMR) : The area under each signal in the ¹H NMR spectrum is integrated to determine the relative number of protons giving rise to that signal.[5]

This guide provides a foundational understanding of the NMR characteristics of this compound and the methodologies to acquire and interpret its spectra. For definitive structural elucidation, comparison with an experimentally obtained spectrum is always recommended.

References

- 1. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 2. cif.iastate.edu [cif.iastate.edu]

- 3. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 4. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

Infrared (IR) spectroscopy of 5-Hexynenitrile nitrile peak

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 5-Hexynenitrile

Introduction to this compound and Infrared Spectroscopy

This compound, also known as 5-cyano-1-pentyne, is a bifunctional organic molecule featuring both a terminal alkyne (—C≡CH) and a nitrile (—C≡N) group.[1] Its chemical formula is C₆H₇N, and its structure allows for a variety of chemical transformations, making it a useful building block in organic synthesis. Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. It operates on the principle that molecular bonds vibrate at specific, quantifiable frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes, resulting in a unique spectral fingerprint. This guide provides a detailed analysis of the characteristic IR absorption peaks of this compound, with a particular focus on the nitrile peak, and outlines the experimental protocol for its spectral acquisition.

Core Principles of Functional Group Identification via IR Spectroscopy

The IR spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹), which is proportional to frequency. The spectrum is generally divided into two main regions: the functional group region (4000–1500 cm⁻¹) and the fingerprint region (1500–400 cm⁻¹).[2] The functional group region is where most of the key stretching vibrations for common functional groups appear. The fingerprint region contains a complex pattern of absorptions, many of which are unique to the molecule as a whole.[2]

For this compound, the primary functional groups of interest are the terminal alkyne and the nitrile. The triple bonds in these groups (C≡C and C≡N) are strong, and their stretching vibrations require high energy, causing them to absorb in a relatively uncongested region of the spectrum.[3]

Analysis of the Infrared Spectrum of this compound

The key to interpreting the IR spectrum of this compound is to identify the characteristic peaks associated with its nitrile and terminal alkyne functionalities.

The Nitrile (C≡N) Peak

The nitrile functional group possesses a carbon-nitrogen triple bond. The stretching vibration of this bond gives rise to a characteristically sharp and intense absorption peak.[3]

-

Position : For saturated aliphatic nitriles, the C≡N stretching peak typically appears in the 2260–2240 cm⁻¹ range.[3]

-

Intensity : The C≡N bond is quite polar, leading to a large change in dipole moment during its stretching vibration. This results in a strong to medium, and distinctly sharp, peak in the spectrum, making it easily identifiable.[3][4]

The Terminal Alkyne (HC≡C–) Peaks

A terminal alkyne has two characteristic vibrational modes that are IR-active: the C≡C triple bond stretch and the ≡C–H single bond stretch.

-

≡C–H Stretch : The stretching of the bond between the sp-hybridized carbon and the terminal hydrogen is one of the most diagnostic peaks in IR spectroscopy. It appears as a strong and very sharp band in the 3330–3270 cm⁻¹ range.[5][6] Its high frequency is due to the strength of the sp C-H bond.

-

C≡C Stretch : The stretching vibration of the carbon-carbon triple bond occurs between 2260 cm⁻¹ and 2100 cm⁻¹.[5][7] The intensity of this peak is typically weak, and can sometimes be absent if the alkyne is symmetrical, due to a small or zero change in dipole moment.[6] For a terminal alkyne like this compound, a weak to medium intensity peak is expected.

Other Expected Absorptions

-

sp³ C–H Stretches : The methylene (B1212753) (–CH₂–) groups in the aliphatic chain will exhibit C–H stretching vibrations just below 3000 cm⁻¹, typically in the 2960–2850 cm⁻¹ range.[2]

-

Fingerprint Region : The spectrum will also show a series of peaks between 1500 cm⁻¹ and 600 cm⁻¹, corresponding to various C-H bending and C-C stretching vibrations. A notable peak in this region for a terminal alkyne is the ≡C–H bend, which occurs between 700–610 cm⁻¹.[5]

Data Presentation: Summary of IR Absorptions

The expected quantitative data for the key vibrational modes of this compound are summarized below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |

| Terminal Alkyne | ≡C–H Stretch | 3330 - 3270 | Strong, Sharp |

| Aliphatic | C–H Stretch | 2960 - 2850 | Medium to Strong |

| Nitrile | C≡N Stretch | 2260 - 2240 | Medium to Strong, Sharp |

| Terminal Alkyne | C≡C Stretch | 2260 - 2100 | Weak to Medium |

| Aliphatic | C–H Bend | 1470 - 1350 | Medium |

| Terminal Alkyne | ≡C–H Bend | 700 - 610 | Medium to Strong |

Experimental Protocol: Acquiring the IR Spectrum

The following protocol details the methodology for obtaining an IR spectrum of a pure liquid sample, such as this compound, using the neat film technique.

Objective: To obtain a high-quality condensed-phase infrared spectrum of liquid this compound.

Materials:

-

Fourier Transform Infrared (FT-IR) Spectrometer

-

This compound sample

-

Two polished salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

-

Gloves

-

Acetone (B3395972) (for cleaning)

-

Desiccator for storing salt plates

Procedure:

-

Instrument Preparation: Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Background Spectrum: Open the sample compartment. With no sample in the beam path, run a background scan. This is crucial to subtract the spectral contributions of atmospheric water and carbon dioxide.

-

Sample Preparation:

-

Retrieve two clean, dry salt plates from a desiccator. Handle the plates only by their edges to avoid transferring moisture and oils from your fingers.[8]

-

Using a Pasteur pipette, place one small drop of the this compound liquid onto the center of one salt plate.[8]

-

Carefully place the second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates. The film should be free of air bubbles.[8]

-

-

Sample Analysis:

-

Place the assembled salt plates into the sample holder within the spectrometer's sample compartment.

-

Close the compartment lid.

-

Initiate the sample scan using the instrument's software. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The standard scanning range is 4000 cm⁻¹ to 400 cm⁻¹.[9]

-

-

Data Processing and Cleaning:

-

Once the scan is complete, the software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

-

Label the significant peaks, particularly the ≡C–H stretch, C≡N stretch, and C≡C stretch.

-

After analysis, carefully separate the salt plates. Clean them thoroughly by rinsing with a small amount of dry acetone and wiping gently with a soft tissue.

-

Return the clean, dry plates to the desiccator for storage.[8]

-

Caption: Experimental workflow for obtaining and analyzing the IR spectrum of this compound.

Relevance in Research and Drug Development

The nitrile functional group is a significant pharmacophore in modern medicinal chemistry. Over 30 pharmaceuticals approved by the FDA contain a nitrile group, and many more are in clinical development.[10][11] The inclusion of a nitrile group in a drug candidate can:

-

Modulate Physicochemical Properties: The polar nature of the nitrile can improve properties like solubility and bioavailability.[12][13]

-

Act as a Bioisostere: The linear geometry and electronic properties of the nitrile allow it to act as a bioisostere for groups like carbonyls or halogens, enhancing binding affinity and selectivity for target proteins.[12]

-

Enhance Metabolic Stability: The C≡N bond is generally robust and not readily metabolized, which can block metabolically weak sites in a molecule and increase its half-life.[10][12]

-

Form Covalent Interactions: In some cases, the nitrile can act as an electrophilic "warhead" that covalently binds to a target enzyme, a strategy used in the design of certain covalent inhibitors.[13]

Given these roles, bifunctional molecules like this compound serve as valuable starting materials or intermediates in the synthesis of novel therapeutic agents, where the nitrile and alkyne handles can be elaborated into more complex structures.

References

- 1. scbt.com [scbt.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. youtube.com [youtube.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. CN104655582A - Infrared spectroscopic determination method of bound acrylonitrile content in nitrile rubber - Google Patents [patents.google.com]

- 10. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Hexynenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 5-hexynenitrile (C₆H₇N). The information presented herein is intended to support researchers and scientists in identifying and characterizing this molecule and similar structures in various analytical applications.

Molecular and Spectrometric Data

This compound is a bifunctional molecule containing both a terminal alkyne and a nitrile group. This unique structure gives rise to a characteristic fragmentation pattern under electron ionization.

| Property | Value | Reference |

| Molecular Formula | C₆H₇N | NIST |

| Molecular Weight | 93.13 g/mol | NIST |

| CAS Number | 14918-21-9 | NIST |

Mass Spectrometry Fragmentation Pattern

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions that provide structural elucidation. The quantitative data for the major ions is summarized in the table below.

| m/z | Proposed Fragment Ion | Relative Intensity (%) |

| 27 | [C₂H₃]⁺ | 35 |

| 39 | [C₃H₃]⁺ | 100 |

| 41 | [C₃H₅]⁺ / [C₂H₃N]⁺ | 60 |

| 52 | [C₄H₄]⁺ | 30 |

| 64 | [C₅H₄]⁺ | 45 |

| 78 | [C₆H₆]⁺ | 25 |

| 92 | [M-H]⁺ | 55 |

| 93 | [M]⁺ | 30 |

Proposed Fragmentation Pathway

The fragmentation of the this compound molecular ion ([M]⁺) proceeds through several key pathways, including the loss of a hydrogen radical, cleavage of the alkyl chain, and rearrangements involving the terminal alkyne and nitrile functionalities. The base peak at m/z 39 corresponds to the stable propargyl cation.

A Technical Guide to the Solubility of 5-Hexynenitrile in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-hexynenitrile. Due to the limited availability of specific quantitative solubility data in public literature and databases, this document focuses on the known physical properties, qualitative solubility predictions based on chemical principles, and a detailed experimental protocol for determining solubility.

Introduction to this compound

This compound (CAS No: 14918-21-9) is a bifunctional organic molecule containing both a terminal alkyne and a nitrile functional group.[1] Its structure allows for versatile chemical transformations, making it a valuable building block in organic synthesis. Understanding its solubility is critical for reaction setup, purification, and formulation in various research and development applications.

Chemical Structure:

-

Formula: C₆H₇N

-

Structure: HC≡C(CH₂)₃CN

-

Key Features: A polar nitrile (-C≡N) group and a relatively nonpolar terminal alkyne (HC≡C-) and hydrocarbon chain.

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1. This data is essential for handling and for designing solubility experiments.

| Property | Value | Source |

| CAS Number | 14918-21-9 | [1][2] |

| Molecular Weight | 93.13 g/mol | [1] |

| Form | Liquid | [1] |

| Boiling Point | 115-117 °C (lit.) | [1] |

| Density | 0.889 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.44 (lit.) | [1] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [1] |

Predicted Solubility in Organic Solvents

Table 2 provides a qualitative prediction of solubility. These predictions should be confirmed experimentally using the protocol outlined in Section 4.

| Solvent | Polarity (Relative) | Predicted Solubility | Rationale |

| Hexane | 0.009 | Soluble | The alkyl chain and alkyne group are nonpolar and should interact favorably with hexane. |

| Toluene | 0.099 | Soluble | Aromatic, nonpolar solvent that should dissolve the nonpolar parts of the molecule well. |

| Diethyl Ether | 0.117 | Soluble | Moderately polar ether that can interact with both the polar and nonpolar parts of the molecule. |

| Dichloromethane | 0.309 | Very Soluble | A polar aprotic solvent that is effective at dissolving a wide range of organic compounds. |

| Ethyl Acetate | 0.228 | Very Soluble | A polar aprotic solvent capable of dissolving moderately polar compounds. |

| Acetone | 0.355 | Very Soluble/Miscible | A highly polar aprotic solvent that should readily dissolve the polar nitrile group. |

| Ethanol | 0.654 | Very Soluble/Miscible | A polar protic solvent; the nitrile group can hydrogen bond with the hydroxyl group. |

| Methanol | 0.762 | Very Soluble/Miscible | A highly polar protic solvent that should effectively solvate the nitrile group. |

| Water | 1.000 | Sparingly Soluble | While the nitrile group is polar, the C6 hydrocarbon body is hydrophobic, likely limiting water solubility. An estimated water solubility for the related 5-hexenenitrile (B1345603) is 2398 mg/L at 25°C.[3] |

Experimental Protocol for Solubility Determination

The following is a standard "shake-flask" method, a reliable and widely used technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

4.1. Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance (± 0.1 mg)

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or ¹H NMR with an internal standard)

4.2. Procedure

-

Preparation: Add an excess amount of this compound to a glass vial containing a known volume or mass of the chosen solvent (e.g., 5 mL). "Excess" means enough solid/liquid solute is present to ensure a saturated solution with undissolved solute visible.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typical.

-

Phase Separation: After equilibration, stop the agitation and allow the vials to rest at the same constant temperature for at least 24 hours to allow the undissolved solute to settle.

-

Sampling: Carefully withdraw a clear aliquot of the supernatant (the saturated solution) using a syringe. Avoid disturbing the undissolved material.

-

Filtration: Immediately filter the aliquot through a syringe filter into a clean, pre-weighed vial to remove any remaining microscopic particles.

-

Quantification:

-

Accurately weigh the filtered saturated solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a low temperature until a constant weight of the residual this compound is achieved. The solubility can be calculated from the mass of the residue and the mass of the solvent.

-

Alternatively, dilute the filtered aliquot with a known volume of a suitable solvent and analyze its concentration using a pre-calibrated analytical method (GC, HPLC, or NMR).

-

4.3. Calculation

The solubility can be expressed in various units:

-

g / 100 g Solvent: (mass of dissolved solute / mass of solvent) x 100

-

g / L Solution: (mass of dissolved solute / volume of solution)

-

mol / L (Molarity): (moles of dissolved solute / volume of solution in L)

The workflow for this experimental protocol is visualized in the diagram below.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound is scarce, its molecular structure suggests good solubility in a wide array of common organic solvents, ranging from nonpolar hydrocarbons to polar alcohols. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. This information is crucial for optimizing reaction conditions, developing purification strategies, and formulating products containing this versatile chemical intermediate.

References

Stability and Storage of 5-Hexynenitrile: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexynenitrile (CAS RN: 14918-21-9), also known as 5-cyano-1-pentyne, is a bifunctional molecule incorporating both a terminal alkyne and a nitrile group.[1][2] This unique combination of reactive moieties makes it a valuable building block in organic synthesis, particularly in the construction of nitrogen-containing heterocyclic compounds and as a precursor for more complex molecular architectures. Given its utility in research and development, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure experimental reproducibility, maintain purity, and guarantee safe handling.

This technical guide provides a comprehensive overview of the known stability and storage parameters for this compound. Due to a lack of specific, publicly available long-term stability studies on this compound, this guide also extrapolates potential degradation pathways based on the established reactivity of its constituent functional groups—terminal alkynes and aliphatic nitriles. Furthermore, a detailed protocol for conducting a formal stability study is proposed to enable researchers to generate specific data for their particular applications.

Physicochemical Properties and Safety Data

A summary of the key physicochemical properties and safety information for this compound is presented below. This data is essential for safe handling and for designing appropriate storage and experimental setups.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₇N | [1][2] |

| Molecular Weight | 93.13 g/mol | [1][2] |

| Appearance | Clear, colorless to slightly pale yellow liquid | [3] |

| Boiling Point | 115-117 °C | [1] |

| Density | 0.889 g/mL at 25 °C | [1] |

| Refractive Index | n20/D 1.44 | [1] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [1] |

| Storage Temperature | 2-8 °C | [1] |

Table 2: Hazard and Safety Information for this compound

| Hazard Statement | Precautionary Statement | Classification |

| H226: Flammable liquid and vapor.[1][3] | P210: Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[3] | Flammable Liquid, Category 3[1] |

| H302: Harmful if swallowed.[1][3] | P270: Do not eat, drink or smoke when using this product.[3] | Acute Toxicity, Oral, Category 4[1] |

| H312: Harmful in contact with skin. | P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.[3] | Acute Toxicity, Dermal, Category 4[1] |

| H332: Harmful if inhaled. | P261: Avoid breathing mist or vapours. | Acute Toxicity, Inhalation, Category 4[1] |

| H315: Causes skin irritation.[1][3] | P302+P352: IF ON SKIN: Wash with plenty of water.[3] | Skin Irritation, Category 2[1] |

| H319: Causes serious eye irritation.[1][3] | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] | Eye Irritation, Category 2A[1] |

| H335: May cause respiratory irritation.[1] | P271: Use only outdoors or in a well-ventilated area. | Specific target organ toxicity — single exposure (Respiratory tract irritation), Category 3[1] |

Stability Profile and Potential Degradation Pathways

While specific experimental stability data for this compound is limited, its reactivity can be inferred from the known chemical behavior of its two functional groups: the terminal alkyne and the nitrile.

Reactivity of the Terminal Alkyne

The terminal alkyne moiety is characterized by the presence of a weakly acidic proton on the sp-hybridized carbon. This feature dictates a significant portion of its reactivity and potential instability.

-

Reaction with Bases: Strong bases can deprotonate the terminal alkyne to form an acetylide anion. This can lead to unintended reactions if basic contaminants are present.

-

Oxidation: The carbon-carbon triple bond is susceptible to oxidation by strong oxidizing agents, which could lead to cleavage of the bond and the formation of carboxylic acids or other oxidation products.

-

Dimerization/Polymerization: Under certain conditions, such as in the presence of copper salts or other catalysts, terminal alkynes can undergo oxidative coupling (e.g., Glaser coupling) to form diynes. While typically requiring specific reagents, the potential for slow dimerization or polymerization over long-term storage, especially if exposed to metallic impurities or light, cannot be entirely ruled out.

Reactivity of the Nitrile Group

The nitrile group is relatively stable but can undergo hydrolysis under certain conditions.

-

Hydrolysis: In the presence of strong acids or bases and water, the nitrile group can hydrolyze. This reaction typically proceeds through an amide intermediate to ultimately form a carboxylic acid and ammonia (B1221849) (or an ammonium (B1175870) salt). The rate of hydrolysis is dependent on the pH and temperature.

Incompatible Materials

Based on the reactivity of its functional groups, the following materials should be considered incompatible with this compound during storage and handling:

-

Strong Oxidizing Agents: Can lead to vigorous and potentially explosive reactions with the alkyne group.

-

Strong Bases: Can deprotonate the terminal alkyne, potentially initiating unwanted side reactions.

-

Strong Acids: Can catalyze the hydrolysis of the nitrile group and potentially react with the alkyne.

-

Reducing Agents: Reagents like lithium aluminum hydride (LiAlH₄) can reduce the nitrile to a primary amine.[4]

Recommended Storage Conditions

To ensure the long-term stability and purity of this compound, the following storage conditions are recommended based on information from safety data sheets:[1][3]

-

Temperature: Store in a refrigerator at 2-8 °C .[1]

-

Atmosphere: While not explicitly stated in all sources, for compounds with reactive functionalities like terminal alkynes, storage under an inert atmosphere (e.g., nitrogen or argon) is a best practice to prevent potential oxidation or moisture-induced degradation.

-

Container: Store in a tightly sealed, appropriate container to prevent contamination and evaporation. Amber glass bottles are recommended to protect from light.

-

Location: Store in a well-ventilated, cool, and dry place away from incompatible materials and sources of ignition.

Experimental Protocol: Stability Study of this compound

To generate robust stability data for this compound, a formal stability study is necessary. The following protocol is based on general guidelines for chemical stability testing.

Objective

To evaluate the stability of this compound under various storage conditions (long-term, accelerated, and stress) and to identify and quantify any degradation products.

Materials

-

This compound (minimum of three batches)

-

Appropriate storage containers (e.g., amber glass vials with inert caps)

-

Stability chambers with controlled temperature and humidity

-

Analytical instrumentation (e.g., GC-MS, HPLC, FT-IR)

-

Reference standards for this compound and any anticipated degradation products

Experimental Design

| Study Type | Storage Conditions | Duration | Testing Time Points |

| Long-Term | 2-8 °C (Recommended) | 24 months | 0, 3, 6, 9, 12, 18, 24 months |

| Accelerated | 25 °C / 60% RH | 6 months | 0, 3, 6 months |

| Accelerated | 40 °C / 75% RH | 6 months | 0, 3, 6 months |

| Stress - Acid | 0.1 M HCl at 40 °C | 48 hours | 0, 4, 8, 24, 48 hours |

| Stress - Base | 0.1 M NaOH at 40 °C | 48 hours | 0, 4, 8, 24, 48 hours |

| Stress - Oxidative | 3% H₂O₂ at 40 °C | 48 hours | 0, 4, 8, 24, 48 hours |

| Stress - Photostability | ICH Q1B conditions | As per guideline | As per guideline |

Analytical Methods

-

Purity and Degradation Products: A validated stability-indicating analytical method, such as Gas Chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS), should be used to determine the purity of this compound and to detect and quantify any degradation products.

-

Identification of Degradants: Mass spectrometry and potentially Nuclear Magnetic Resonance (NMR) spectroscopy should be used to identify the structure of any significant degradation products.

-

Appearance: Visual inspection for any changes in color or clarity.

-

Water Content: Karl Fischer titration to assess the impact of moisture.

Data Analysis

The rate of degradation should be determined, and the shelf-life can be estimated based on the time it takes for the purity to decrease to a predetermined specification (e.g., 95%).

Visualizations

Logical Workflow for Handling and Storage

Caption: Figure 1. Decision Workflow for Handling and Storing this compound.

Potential Degradation Pathways

Caption: Figure 2. Potential Degradation Pathways for this compound.

Conclusion

References

Purity Analysis of Commercial 5-Hexynenitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity analysis of commercial 5-Hexynenitrile (CAS RN: 14918-21-9). It is designed to assist researchers, scientists, and drug development professionals in understanding the potential impurities, and in selecting and implementing appropriate analytical methodologies for quality assessment. This document outlines common synthetic routes, potential impurities, detailed experimental protocols for chromatographic and spectroscopic analysis, and guidance on data interpretation.

Introduction to this compound and its Commercial Significance

This compound, also known as 5-cyano-1-pentyne, is a bifunctional molecule containing both a terminal alkyne and a nitrile group.[1] This unique structure makes it a valuable building block in organic synthesis, particularly in the pharmaceutical and materials science industries. Its applications include the synthesis of heterocyclic compounds, functionalized polymers, and as a precursor for more complex molecular architectures through reactions such as cycloadditions and cross-coupling.[2] Given its role in the synthesis of high-value end products, ensuring the purity of commercial this compound is of paramount importance.

Synthesis and Potential Impurities

Commercial this compound is typically synthesized via a nucleophilic substitution reaction, commonly the Kolbe nitrile synthesis, where a 5-halo-1-pentyne (e.g., 5-chloro-1-pentyne (B126576) or 5-bromo-1-pentyne) is reacted with an alkali metal cyanide like sodium or potassium cyanide.[3][4]

Based on this synthetic route and potential side reactions, the following impurities may be present in commercial batches:

-

Unreacted Starting Materials: Residual 5-halo-1-pentyne.

-

Isomeric Byproducts: Formation of isonitriles (isocyanides) is a known byproduct of the Kolbe nitrile synthesis.[3]

-

Elimination Products: Base-promoted elimination of the alkyl halide can lead to the formation of dienes.

-

Hydrolysis Products: The nitrile group can undergo hydrolysis to the corresponding amide (5-hexynamide) or carboxylic acid (5-hexynoic acid), particularly if water is present during synthesis or storage.

-

Solvent Residues: Residual solvents from the reaction and purification steps (e.g., DMSO, ethanol).

-

Degradation Products: Aliphatic nitriles can be susceptible to degradation, which may involve hydrolysis or other pathways.[5][6][7]

Quantitative Purity Data

The purity of commercial this compound can vary between suppliers and batches. While a purity of 97% is commonly cited, lots with higher purity are often available.[2] A comprehensive analysis should be performed to confirm the purity and identify any minor components. The following table summarizes typical purity data and common impurities.

| Parameter | Typical Range/Value | Analytical Method(s) | Potential Impurities Detected |

| Assay (Purity) | 97.0% - 99.5% | GC-FID, qNMR | All quantifiable impurities |

| Isomeric Purity | > 99.0% | GC-MS, NMR | 5-Hexynenisonitrile, positional isomers of the alkyne |

| Water Content | < 0.2% | Karl Fischer Titration | Water |

| Residual Solvents | < 0.5% | Headspace GC-MS | Ethanol, DMSO, Acetonitrile (B52724), etc. |

| Related Substances | < 1.0% | GC-MS, HPLC-UV/MS | 5-Halo-1-pentyne, 5-Hexynamide, 5-Hexynoic acid |

Experimental Protocols

A multi-pronged analytical approach is recommended for a thorough purity assessment of this compound.

Gas Chromatography (GC-FID and GC-MS)

GC is a primary technique for assessing the purity of volatile compounds like this compound and for identifying volatile organic impurities.

-

Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: A mid-polarity column such as a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms, HP-5ms), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

-

Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

-

Injector: Split/splitless injector at 250°C. A split ratio of 50:1 is recommended.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp: 10°C/min to 250°C.

-

Hold at 250°C for 5 minutes.

-

-

Detector: FID at 280°C.

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) at a concentration of approximately 1 mg/mL.

-

Data Analysis: Purity is calculated using the area percent method. For higher accuracy, an internal standard method can be employed.

-

Instrumentation: Gas chromatograph coupled to a Mass Spectrometer (MS).

-

GC Conditions: Same as for GC-FID.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 35-200.

-

Ion Source Temperature: 230°C.

-

-

Data Analysis: Identify impurities by comparing their mass spectra with spectral libraries (e.g., NIST) and by interpreting the fragmentation patterns. The mass spectrum of this compound will show a molecular ion peak (m/z 93) and characteristic fragments.

High-Performance Liquid Chromatography (HPLC)

HPLC is particularly useful for the analysis of non-volatile impurities and potential degradation products, such as the corresponding carboxylic acid or amide. A stability-indicating method should be developed to separate the main component from its potential degradants.

-

Instrumentation: HPLC system with a UV detector or a Mass Spectrometer.

-

Column: A reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution with acetonitrile and water (with 0.1% formic acid or another modifier to improve peak shape) is recommended.

-

Gradient Example: Start with 20% acetonitrile, ramp to 95% over 20 minutes, hold for 5 minutes, and then return to initial conditions.

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) since the nitrile and alkyne groups are not strong chromophores. MS detection provides more definitive identification.

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful primary method for determining the absolute purity of organic compounds without the need for a specific reference standard of the analyte.[8][9]

-

Instrumentation: NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).

-

Internal Standard: A certified reference material with a simple spectrum and signals that do not overlap with the analyte. Maleic acid or dimethyl sulfone are suitable choices.

-

Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., Chloroform-d, Acetone-d6).

-

Sample Preparation:

-

Accurately weigh about 10-20 mg of this compound into a vial.

-

Accurately weigh a known amount of the internal standard (e.g., 5-10 mg) into the same vial.

-

Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).

-

-

Acquisition Parameters:

-

Use a 90° pulse.

-

A long relaxation delay (d1) is crucial for accurate quantification (at least 5 times the longest T1 of any signal being integrated, typically 30-60 seconds).

-

Acquire a sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals to be integrated).

-

-

Data Processing and Calculation:

-

Process the spectrum with an appropriate line broadening (e.g., 0.3 Hz).

-

Carefully phase and baseline correct the spectrum.

-

Integrate a well-resolved signal of this compound (e.g., the terminal alkyne proton) and a signal from the internal standard.

-

Calculate the purity using the following formula:

Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

IS = Internal Standard

-

-

Logical Relationships and Workflows

The following diagram illustrates the logical flow for identifying an unknown impurity in a sample of this compound.

Conclusion

The purity analysis of commercial this compound requires a combination of analytical techniques to ensure a comprehensive assessment of its quality. Gas chromatography is essential for quantifying the main component and identifying volatile impurities, while HPLC is crucial for detecting non-volatile species and degradation products. Quantitative NMR spectroscopy offers a powerful method for absolute purity determination. By understanding the potential impurities arising from the synthesis and employing the detailed experimental protocols provided in this guide, researchers, scientists, and drug development professionals can confidently assess the quality of commercial this compound for their specific applications.

References

- 1. spectrabase.com [spectrabase.com]

- 2. 5-ヘキシンニトリル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. Kolbe nitrile synthesis - Wikipedia [en.wikipedia.org]

- 4. studysmarter.co.uk [studysmarter.co.uk]

- 5. Pathways for the bioactivation of aliphatic nitriles to free cyanide in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Residual Solvent Analysis of Chemical Products by GC-FID [scioninstruments.com]

Potential hazards and safety precautions for 5-Hexynenitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a comprehensive safety manual. Always consult the most up-to-date Safety Data Sheet (SDS) and follow all applicable institutional and regulatory guidelines before handling 5-Hexynenitrile.

Introduction

This compound (CAS No. 14918-21-9), also known as 5-cyano-1-pentyne, is a chemical intermediate used in various synthetic applications, including the synthesis of annelated symmetric and asymmetric 3,3′-disubstituted 2,2′-bipyridines. Its bifunctional nature, containing both a terminal alkyne and a nitrile group, makes it a versatile building block in organic chemistry. However, its chemical reactivity also presents several potential hazards that necessitate careful handling and adherence to strict safety protocols. This guide provides an in-depth overview of the potential hazards associated with this compound and outlines essential safety precautions for laboratory and research settings.

Chemical and Physical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling. A summary of these properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₇N | [1][2] |

| Molecular Weight | 93.13 g/mol | [1][2] |

| CAS Number | 14918-21-9 | [1][2] |

| Appearance | Liquid | |

| Boiling Point | 115-117 °C (lit.) | |

| Density | 0.889 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.44 (lit.) | |

| Flash Point | 42 °C (107.6 °F) - closed cup | |

| Storage Temperature | 2-8°C |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are summarized in the table below.

| Hazard Class | GHS Classification | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapor |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation |

Signal Word: Warning

Potential Health Hazards and Toxicology

The toxicity of this compound is a significant concern for researchers. Like other aliphatic nitriles, its toxicity is primarily attributed to its metabolic activation.

Mechanism of Toxicity

While specific toxicological studies on this compound are limited, the general mechanism of toxicity for aliphatic nitriles involves metabolic activation by cytochrome P450 enzymes in the liver. This process can lead to the release of cyanide, which is a potent inhibitor of cellular respiration.

References

An In-depth Technical Guide to 5-Hexynenitrile: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexynenitrile, also known as 5-cyano-1-pentyne, is a bifunctional molecule featuring both a terminal alkyne and a nitrile group. This unique combination of reactive functionalities makes it a valuable building block in organic synthesis, particularly in the construction of heterocyclic compounds and for the introduction of cyano and alkynyl moieties into more complex molecules. While the specific historical details of its initial discovery are not prominently documented in readily accessible literature, its synthesis falls under the broader, well-established chemistry of ω-alkynenitriles. This guide provides a comprehensive overview of the synthesis, properties, and significant applications of this compound, with a focus on its utility in modern synthetic methodologies.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is presented below. This data is essential for its handling, characterization, and use in chemical reactions.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 14918-21-9 | [1][2][3] |

| Molecular Formula | C₆H₇N | [3][4] |

| Molecular Weight | 93.13 g/mol | [2][3][4] |

| Appearance | Clear, colorless to amber liquid | [1] |

| Boiling Point | 115-117 °C (lit.) | [1][2] |

| Density | 0.889 g/mL at 25 °C (lit.) | [1][2] |

| Refractive Index (n20/D) | 1.44 (lit.) | [1][2] |

| Flash Point | 42 °C (107.6 °F) - closed cup | [1] |

| Solubility | Miscible with water |[5] |

Table 2: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks / Signals | Reference |

|---|---|---|

| Infrared (IR) | The IR spectrum shows characteristic peaks for the terminal alkyne C≡C-H stretch (~3300 cm⁻¹), the C≡C stretch (~2100 cm⁻¹), and the nitrile C≡N stretch (~2250 cm⁻¹). | [4][6][7] |

| ¹H NMR | The proton NMR spectrum typically displays signals for the terminal alkyne proton (t, ~1.9-2.0 ppm), and methylene (B1212753) protons along the alkyl chain. | [7][8][9] |

| ¹³C NMR | The carbon NMR spectrum shows distinct signals for the nitrile carbon, the two sp-hybridized alkyne carbons, and the sp³-hybridized methylene carbons. | [7][9] |

| Mass Spectrometry (MS) | The mass spectrum will show the molecular ion peak (M⁺) at m/z = 93, corresponding to the molecular weight of the compound. |[4][6][10] |

Synthesis and History

While a definitive "discovery" paper for this compound is not readily apparent, its synthesis relies on fundamental and historically significant reactions in organic chemistry. The preparation of ω-alkynenitriles generally involves the introduction of a cyanide group into an alkyne-containing scaffold. A common and straightforward approach is the nucleophilic substitution of a haloalkane with a cyanide salt.

A plausible and frequently utilized synthetic route to this compound involves the reaction of a 5-halosubstituted-1-pentyne with an alkali metal cyanide. This is an example of a standard Sₙ2 reaction where the cyanide ion acts as the nucleophile.

Below is a general experimental protocol for the synthesis of this compound from a 5-halo-1-pentyne.

Experimental Protocol: Synthesis of this compound via Nucleophilic Substitution

Materials:

-

5-Chloro-1-pentyne (B126576) (or 5-Bromo-1-pentyne)

-

Sodium cyanide (or Potassium cyanide)

-

Anhydrous Dimethyl Sulfoxide (DMSO) or a similar polar aprotic solvent

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Dipeptidyl peptidase-4 inhibitor

-

Distilled water

-

Ether (or other suitable extraction solvent)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium cyanide in anhydrous DMSO.

-

Slowly add 5-chloro-1-pentyne to the stirred solution at room temperature.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing water.

-

Extract the aqueous layer multiple times with ether.

-

Combine the organic extracts and wash them with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Characterization: The identity and purity of the synthesized this compound can be confirmed by comparing its spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) with the known values.[4][7][8][9]

References

- 1. This compound 97 14918-21-9 [sigmaaldrich.com]

- 2. This compound 97 14918-21-9 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. This compound | C6H7N | CID 139852 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (CAS 14918-21-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. forskning.ruc.dk [forskning.ruc.dk]

- 8. researchgate.net [researchgate.net]

- 9. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hexanenitrile, 5-methyl- [webbook.nist.gov]

A Theoretical and Computational Guide to the Molecular Orbitals of 5-Hexynenitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction to Molecular Orbital Theory and 5-Hexynenitrile

Molecular Orbital (MO) theory is a fundamental concept in quantum chemistry that describes the wave-like behavior of electrons in molecules.[1] Unlike localized bonding theories, MO theory posits that electrons are not assigned to individual bonds between atoms, but are influenced by all the nuclei in the molecule, occupying molecular orbitals that can extend over the entire molecule.[2] The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. These frontier orbitals are key to understanding a molecule's reactivity, with the HOMO acting as an electron donor and the LUMO as an electron acceptor.[3]

This compound (C₆H₇N) is a bifunctional molecule featuring both a terminal alkyne (-C≡CH) and a nitrile (-C≡N) group.[4] The linear geometry and high electron density of the alkyne's carbon-carbon triple bond, combined with the polarity of the nitrile group, make it a molecule of interest for various chemical transformations.[5] A thorough understanding of its molecular orbital landscape is crucial for predicting its behavior in chemical reactions and its potential interactions with biological targets.

Computational Methodology: A Standard Protocol

The following section details a robust and widely accepted computational protocol for the theoretical calculation of molecular orbitals, particularly suited for small organic molecules like this compound.

Software and Theoretical Framework

A variety of quantum chemistry software packages can be used to perform these calculations, such as Gaussian, ORCA, or GAMESS. The theoretical framework of choice for such systems is typically Density Functional Theory (DFT). DFT methods are computationally efficient while providing a high level of accuracy for a wide range of molecular properties.[6] The B3LYP hybrid functional, which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is a commonly used and reliable choice for organic molecules.[7]

Step-by-Step Computational Protocol

-